Product packaging for 2-(3-methoxyphenyl)-N-methylacetamide(Cat. No.:CAS No. 53102-68-4)

2-(3-methoxyphenyl)-N-methylacetamide

Cat. No.: B1421681
CAS No.: 53102-68-4
M. Wt: 179.22 g/mol
InChI Key: JVWJVGKRKSSQDG-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-N-methylacetamide is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . Its canonical SMILES string is CNC(=O)CC1=CC(=CC=C1)OC . This compound is classified as an acetamide derivative. Related N-methylacetamide structures are frequently employed in chemical synthesis, notably in Vilsmeier-type reactions to form ketones, demonstrating their utility as building blocks in organic and medicinal chemistry . Furthermore, the N-methylacetamide functional group is a key structural component in several pharmacologically active agents, including the antiprotozoal drug Diloxanide, highlighting the relevance of this class of compounds in drug discovery and development . As a reagent, it serves as a valuable intermediate for researchers in constructing more complex molecules. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B1421681 2-(3-methoxyphenyl)-N-methylacetamide CAS No. 53102-68-4

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-10(12)7-8-4-3-5-9(6-8)13-2/h3-6H,7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWJVGKRKSSQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(3-methoxyphenyl)-N-methylacetamide, due to its structural similarity to other phenolic compounds, might interact with various enzymes, proteins, and biomolecules. It could potentially participate in hydrogen bonding and hydrophobic interactions due to the presence of the methoxyphenyl group and the acetamide moiety.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. Its methoxyphenyl group might interact with aromatic residues in proteins through pi-pi interactions, while the acetamide group could form hydrogen bonds.

Biological Activity

2-(3-Methoxyphenyl)-N-methylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in analgesic and anti-inflammatory applications. Its structure, featuring a methoxy group on a phenyl ring and an N-methylacetamide moiety, suggests it may interact with biological targets similar to existing analgesics.

  • Molecular Formula : C11_{11}H15_{15}N\O2_2
  • Molecular Weight : Approximately 209.24 g/mol
  • Structural Characteristics : The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability and efficacy in biological systems.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several noteworthy biological activities:

  • Analgesic Properties : Investigations suggest that this compound may inhibit cyclooxygenase (COX) enzymes, crucial in inflammatory pain pathways. The structural similarity to known analgesics implies a potential for pain relief applications.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, possibly by affecting cytokine production and inhibiting inflammatory mediators such as nitric oxide synthase (iNOS) and COX-2 .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound likely interacts with enzymes involved in the inflammatory process, particularly COX enzymes, leading to reduced production of pro-inflammatory mediators.
  • Receptor Interaction : Its structural features suggest potential binding to various neurotransmitter receptors, which could mediate its analgesic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureKey Features
2-(4-bromophenyl)-N-methylacetamideStructureContains a bromine substituent which may enhance biological activity through different interaction profiles.
2-(4-chlorophenyl)-N-methylacetamideStructureThe chlorine atom could affect lipophilicity and receptor binding affinity compared to the methoxy group.
N-Methyl-2-phenylacetamideStructureLacks substituents on the phenyl ring, providing a baseline for comparing substituent effects on activity.

The methoxy substitution in this compound may significantly influence its pharmacological properties compared to similar compounds lacking this feature.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of related acetamide derivatives:

  • Antibacterial Activity : A series of acetamide derivatives were synthesized and evaluated for their antibacterial properties. Some exhibited significant activity against various bacterial strains, suggesting that modifications in the acetamide structure can lead to enhanced biological effects .
  • Antibiofilm Potential : Derivatives similar to this compound showed promising antibiofilm activity against pathogens like Staphylococcus aureus and Klebsiella pneumoniae, indicating potential applications in treating infections .
  • In vitro Studies : Various studies have highlighted the importance of structural modifications in enhancing the efficacy of acetamides against specific biological targets, reinforcing the need for further exploration of this compound's derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Analgesic and Anti-inflammatory Properties

Preliminary studies indicate that 2-(3-methoxyphenyl)-N-methylacetamide exhibits notable analgesic and anti-inflammatory effects. This is attributed to its structural similarity to known analgesics, which may allow it to interact with pain pathways effectively. The methoxy group enhances lipophilicity, potentially improving the compound's bioavailability and efficacy in therapeutic settings.

Potential for CNS Drug Development

The compound's structure suggests it could serve as a scaffold for developing central nervous system (CNS) active drugs. Its derivatives have been explored for their efficacy in treating conditions such as pain and inflammation, with a focus on interactions with neurotransmitter receptors.

Mechanisms of Action

Research indicates that this compound may inhibit cyclooxygenase enzymes, which are critical in inflammatory responses. Further investigation is required to clarify its mechanisms of action and potential off-target effects.

Organic Synthesis Applications

Role as a Reagent in Organic Reactions

The compound can be utilized in organic synthesis reactions, such as the Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde to form tetrahydroisoquinolines. These structures are significant in the synthesis of various alkaloids.

Synthetic Routes

Several synthetic pathways for producing this compound have been developed, emphasizing its versatility as a building block in organic chemistry. The methodologies often involve palladium-catalyzed reactions to create complex ring systems integral to CNS-active compounds.

Analytical Chemistry Applications

Fluorimetric Assays

Derivatives of this compound are also employed as standards or reagents in analytical methods, including fluorimetric assays. These assays measure fluorescence emitted by a sample upon excitation with light, allowing for the detection of biologically relevant molecules.

Quantitative Analysis

The sensitivity and specificity of these assays can be quantified using parameters like the limit of detection (LOD) and limit of quantification (LOQ), ensuring accurate measurements in various biological contexts.

Table 1: Comparison of Structural Analogues

Compound NameStructureKey Features
2-(4-bromophenyl)-N-methylacetamideStructureContains bromine; may enhance biological activity through different interactions.
2-(4-chlorophenyl)-N-methylacetamideStructureChlorine atom affects lipophilicity and receptor binding affinity.
N-Methyl-2-phenylacetamideStructureBaseline for comparing substituent effects on activity.
Activity TypeObservations
AnalgesicExhibits pain-relieving properties similar to known analgesics.
Anti-inflammatoryPotential inhibition of cyclooxygenase enzymes involved in inflammation.
CNS ActivityMay interact with neurotransmitter receptors; further studies needed.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Effects on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence the physicochemical and biological properties of acetamides. Below is a comparative analysis:

Table 1: Comparison of Substituent Effects
Compound Name Phenyl Substituent N-Substituent Key Properties/Bioactivity References
2-(3-Methoxyphenyl)-N-methylacetamide 3-OCH₃ CH₃ Enhanced solubility; potential bioactivity
2-Chloro-N-(3-nitrophenyl)acetamide 3-NO₂ H Electron-withdrawing; rigid crystal packing
N-(3-Methoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide 3-OCH₃ H Anti-acne activity (targets CRABP2, SYK)
N-(3-Nitrophenyl)-2,2,2-trichloroacetamide 3-NO₂ H Trichloroacetyl group; crystal structure distortion
  • Electron-Donating vs. Electron-Withdrawing Groups: The 3-methoxy group in the target compound increases electron density on the phenyl ring, improving solubility in polar solvents compared to electron-withdrawing groups like nitro (-NO₂) in 2-chloro-N-(3-nitrophenyl)acetamide . Nitro-substituted analogs exhibit reduced solubility but enhanced stability in crystalline phases due to stronger intermolecular interactions (e.g., hydrogen bonds and π-π stacking) .
  • Crystallographic studies of 2-chloro-N-(3-methylphenyl)acetamide reveal that meta-substituents influence molecular conformation, with syn or anti orientations of the N–H bond relative to the substituent affecting crystal packing .

Crystallographic and Physicochemical Properties

  • Crystal Packing and Solubility: Meta-substituted acetamides like 2-chloro-N-(3-nitrophenyl)acetamide form rigid crystals via dual N–H⋯O hydrogen bonds along the a-axis, whereas para-substituted analogs exhibit different packing motifs . The 3-methoxy group in the target compound may disrupt such interactions, leading to lower melting points and higher solubility. Trichloroacetyl derivatives (e.g., N-(3-nitrophenyl)-2,2,2-trichloroacetamide) exhibit distorted crystal structures due to steric clashes between bulky substituents, a property less pronounced in the target compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-methoxyphenyl)-N-methylacetamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, coupling 3-methoxyphenylacetic acid derivatives with methylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) is a common approach . Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol. Impurity profiling via HPLC with UV detection (e.g., 254 nm) ensures <1% related substances, as validated in similar acetamide purification protocols .

Q. How can the physicochemical properties of this compound be experimentally determined?

  • Methodological Answer : Key properties include:

  • Melting Point : Differential Scanning Calorimetry (DSC) or capillary methods (reported range: 71–73°C for analogs) .
  • LogP : Reverse-phase HPLC using octanol-water partitioning or computational tools (e.g., XlogP ≈ 1.8 for structurally related compounds) .
  • Hydrogen Bonding : FT-IR spectroscopy (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and crystallographic data (e.g., intermolecular N–H⋯O interactions in acetamides) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for analogs like N-(3-amino-4-methoxyphenyl)acetamide:

  • Use PPE (gloves, lab coat, goggles).
  • Avoid inhalation; work in a fume hood.
  • Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring affect the compound’s crystallographic conformation?

  • Methodological Answer : X-ray crystallography of analogs (e.g., 2-chloro-N-(3-methylphenyl)acetamide) shows that meta-substituents (e.g., –OCH₃) influence molecular packing via N–H⋯O hydrogen bonds and van der Waals interactions. Compare torsion angles (C–C–N–C) in single-crystal studies to model steric effects .

Q. What computational strategies resolve contradictions in biological activity data for this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Validate with MD simulations (GROMACS) to assess binding stability.
  • QSAR Models : Corrogate structural descriptors (e.g., Hammett σ for –OCH₃) with bioactivity data from analogs (e.g., 2-(3-cyano-4,6-dimethylpyridinyl)acetamide derivatives) .

Q. How can metabolic stability be evaluated in vitro for this acetamide derivative?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS.
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition. IC₅₀ values guide toxicity profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-methoxyphenyl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-methoxyphenyl)-N-methylacetamide

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